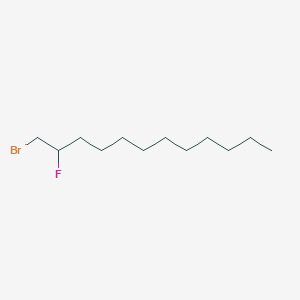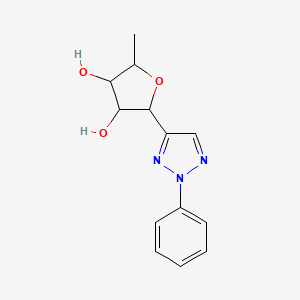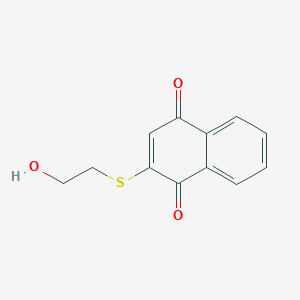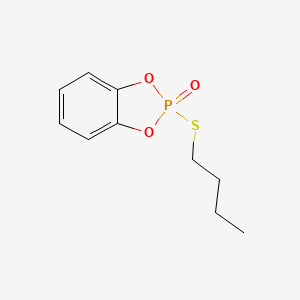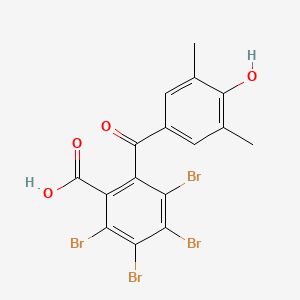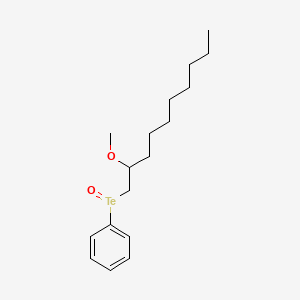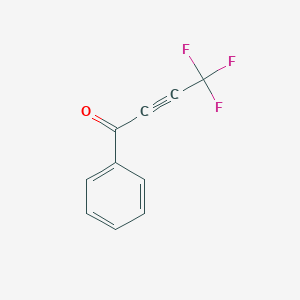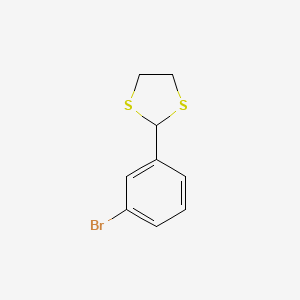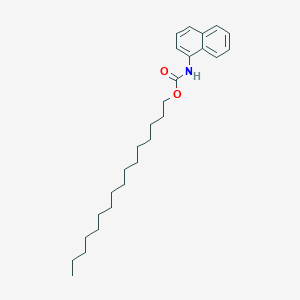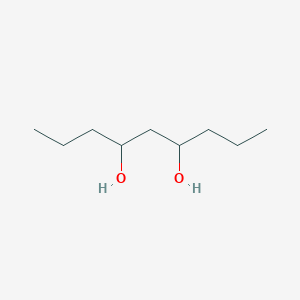
4,4'-Methylenebis(3-methyl-5-phenyl-1,2-oxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by two oxazole rings connected by a methylene bridge, with methyl and phenyl substituents on the oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) typically involves the reaction of 3-methyl-5-phenyl-1,2-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two oxazole rings. The general reaction conditions include:
Reagents: 3-methyl-5-phenyl-1,2-oxazole, formaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Typically an organic solvent such as ethanol or methanol
Temperature: Room temperature to moderate heating (25-60°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and more efficient separation and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or methyl groups.
科学的研究の応用
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) can be compared with other similar compounds, such as:
4,4’-Methylenebis(phenyl isocyanate): Used in the production of polyurethane foams and coatings.
4,4’-Methylenebis(N-phenylmaleimide): Utilized in curing agents for polymers.
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
The uniqueness of 4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
84198-58-3 |
|---|---|
分子式 |
C21H18N2O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
3-methyl-4-[(3-methyl-5-phenyl-1,2-oxazol-4-yl)methyl]-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C21H18N2O2/c1-14-18(20(24-22-14)16-9-5-3-6-10-16)13-19-15(2)23-25-21(19)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
InChIキー |
WQFYJBMZDDVDOW-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1CC2=C(ON=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


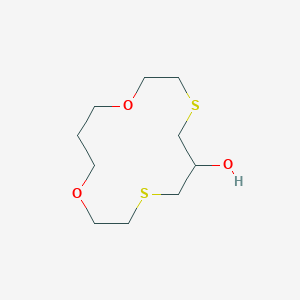
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
